REACTION_SMILES
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[C:12]([CH3:13])([CH3:14])([c:15]1[cH:16][cH:17][cH:18][cH:19][cH:20]1)[Cl:21].[CH3:22][C:23]([c:24]1[cH:25][cH:26][cH:27][cH:28][cH:29]1)=[CH2:30].[CH3:31][C:32]([CH2:33][CH:34]([CH3:35])[CH3:36])=[O:37].[c:1]1([CH3:11])[cH:2][cH:3][c:4]([NH:7][C:8](=[O:9])[NH2:10])[cH:5][cH:6]1>>[c:1]1([CH3:11])[cH:2][cH:3][c:4]([NH:7][C:8](=[O:9])[NH:10][C:12]([CH3:13])([CH3:14])[c:15]2[cH:16][cH:17][cH:18][cH:19][cH:20]2)[cH:5][cH:6]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)(Cl)c1ccccc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C=C(C)c1ccccc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)CC(C)C
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1ccc(NC(N)=O)cc1
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Name
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Type
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product
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Smiles
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Cc1ccc(NC(=O)NC(C)(C)c2ccccc2)cc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |